

1-(2-Hydroxyethyl)piperazine structural formula and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2-Hydroxyethyl)piperazine**

Cat. No.: **B140597**

[Get Quote](#)

An In-depth Technical Guide to 1-(2-Hydroxyethyl)piperazine

This technical guide provides a comprehensive overview of **1-(2-Hydroxyethyl)piperazine**, a pivotal chemical intermediate in pharmaceutical development and various industrial applications. Tailored for researchers, scientists, and drug development professionals, this document details its structural and physicochemical properties, outlines a key synthesis protocol, and visualizes the manufacturing process.

Core Properties of 1-(2-Hydroxyethyl)piperazine

1-(2-Hydroxyethyl)piperazine, also known by synonyms such as N-(2-Hydroxyethyl)piperazine and 2-Piperazinoethanol, is a substituted piperazine that serves as a critical building block in organic synthesis.^{[1][2]} Its structure, featuring a piperazine ring with a hydroxyethyl group, imparts desirable pharmacokinetic properties, making it a valuable scaffold in the synthesis of active pharmaceutical ingredients (APIs), particularly neuroleptic agents.^[2] ^{[3][4][5]}

Structural Formula:

The structural formula of **1-(2-Hydroxyethyl)piperazine** is presented below:

 1-(2-Hydroxyethyl)piperazine structural formula

Physicochemical and Quantitative Data

A summary of the key quantitative properties of **1-(2-Hydroxyethyl)piperazine** is provided in the table below for easy reference and comparison.

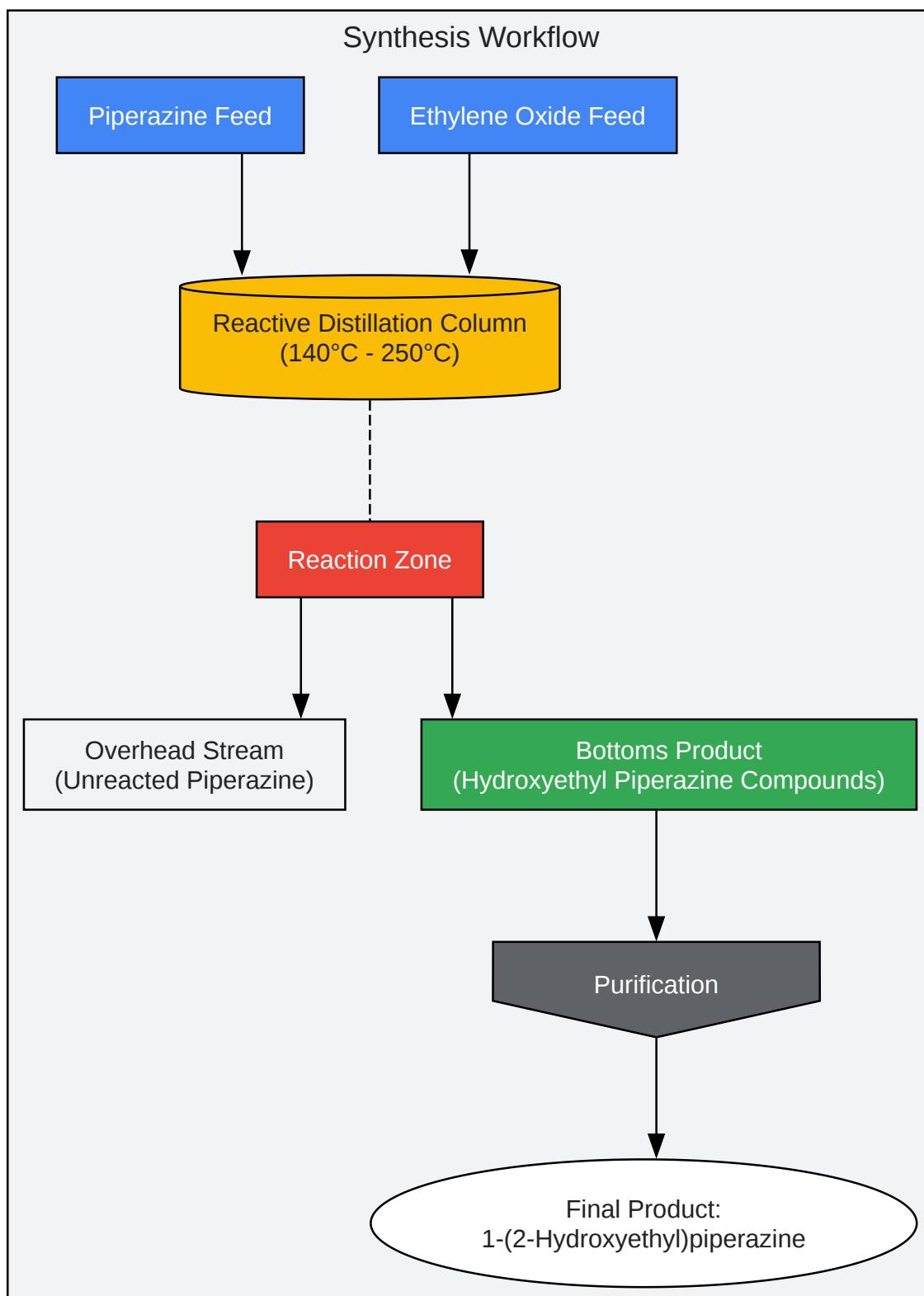
Property	Value
Molecular Formula	C6H14N2O ^{[1][3]}
Molecular Weight	130.19 g/mol ^{[1][2][3]}
CAS Number	103-76-4 ^[3]
Appearance	Colorless to pale yellow liquid ^{[1][2]}
Melting Point	-38.5 °C ^[5]
Boiling Point	246 °C ^{[2][3]}
Density	1.061 g/mL at 25 °C ^{[2][3]}
Flash Point	135 °C ^[3]
Solubility	Soluble in water, ethanol, acetone, and ether benzene ^[3]

Synthesis of **1-(2-Hydroxyethyl)piperazine**: An Experimental Protocol

The synthesis of **1-(2-Hydroxyethyl)piperazine** can be achieved through the reductive alkylation and cyclization of monoethanolamine and diethanolamine. This process is conducted in the presence of a hydrogen atmosphere and a hydrogenation-dehydrogenation catalyst.

Materials:

- Monoethanolamine
- Diethanolamine


- Hydrogenation-dehydrogenation catalyst (e.g., 60-85 mol% nickel, 14-37 mol% copper, 1-5 mol% chromium)
- Hydrogen gas
- Reaction vessel capable of sustaining high pressure and temperature

Experimental Procedure:

- Charging the Reactor: The monoethanolamine and diethanolamine are charged into a suitable reaction vessel. The hydrogenation-dehydrogenation catalyst is also added to the vessel.
- Pressurization and Heating: The reaction vessel is sealed and pressurized with hydrogen gas to a pressure range of 300 to 1500 psig. The reaction mixture is then heated to a temperature between 125 °C and 225 °C. A more preferred temperature range is 150 °C to 190 °C.
- Reaction: The simultaneous reductive alkylation and cyclization reaction is allowed to proceed for a sufficient amount of time to achieve the desired conversion.
- Recovery: After the reaction is complete, the reaction mixture is cooled, and the pressure is released. The resulting N-(2-hydroxyethyl)piperazine may then be recovered using conventional techniques such as distillation.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-(2-Hydroxyethyl)piperazine** from piperazine and ethylene oxide, another common industrial method.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-(2-Hydroxyethyl)piperazine** via reactive distillation.

Applications in Research and Drug Development

1-(2-Hydroxyethyl)piperazine is a versatile intermediate with broad applications:

- Pharmaceuticals: It is a key building block in the synthesis of various pharmaceutical agents, including antihistamines, antidepressants, and antipsychotics.[1] The piperazine moiety is a common feature in many neuroleptic drugs.[2][3][4][5]
- Corrosion Inhibitors: This compound is utilized in the formulation of corrosion inhibitors, protecting metal surfaces from degradation.[3]
- Surfactants and Polymers: It is also employed in the production of surfactants and as a curing agent for epoxy resins in the polymer industry.[1][3]

In conclusion, **1-(2-Hydroxyethyl)piperazine**'s unique structural characteristics and versatile reactivity make it an indispensable component in the development of new chemical entities for a wide range of scientific and industrial purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. guidechem.com [guidechem.com]
- 2. 1-(2-Hydroxyethyl)piperazine | 103-76-4 [chemicalbook.com]
- 3. N-(2-Hydroxyethyl) Piperazine, C6H14N2O, 103-76-4, 2-Piperazinoethanol, 1 (2 Hydroxyethyl) Piperazine [mallakchemicals.com]
- 4. sfdchem.com [sfdchem.com]
- 5. Cas 103-76-4,N-(2-Hydroxyethyl)piperazine | [lookchem](http://lookchem.com) [lookchem.com]
- To cite this document: BenchChem. [1-(2-Hydroxyethyl)piperazine structural formula and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b140597#1-2-hydroxyethyl-piperazine-structural-formula-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com